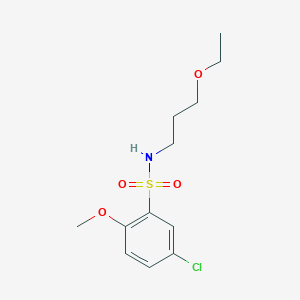
2,5-dichloro-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide, also known as DCMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCMB is a sulfonamide-based compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2,5-dichloro-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide is not fully understood. However, it has been suggested that 2,5-dichloro-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide inhibits COX-2 by binding to the active site of the enzyme. This binding prevents the conversion of arachidonic acid to prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
2,5-dichloro-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In preclinical studies, 2,5-dichloro-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been found to reduce inflammation and pain. It has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,5-dichloro-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide is its potent COX-2 inhibitory activity. This makes it a promising candidate for the development of new anti-inflammatory drugs. Another advantage is its potential as an anticancer agent. 2,5-dichloro-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been found to inhibit the growth of various cancer cell lines, which makes it a potential candidate for the development of new cancer drugs.
One of the limitations of 2,5-dichloro-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide is its limited solubility in water. This makes it difficult to administer in vivo. Another limitation is its potential toxicity. Further studies are needed to determine the safety and efficacy of 2,5-dichloro-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide in humans.
Direcciones Futuras
There are various future directions for the research on 2,5-dichloro-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide. One direction is to further investigate its potential as a COX-2 inhibitor. This involves studying its efficacy and safety in animal models and eventually in human clinical trials.
Another direction is to investigate its potential as an anticancer agent. This involves studying its mechanism of action and efficacy in various cancer models.
Further studies are also needed to determine the safety and efficacy of 2,5-dichloro-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide in humans. This includes studying its pharmacokinetics and potential side effects.
Conclusion:
In conclusion, 2,5-dichloro-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2,5-dichloro-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been synthesized using various methods and has been extensively studied for its potential as a COX-2 inhibitor and anticancer agent. 2,5-dichloro-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has shown promising results in preclinical studies, but further studies are needed to determine its safety and efficacy in humans.
Métodos De Síntesis
2,5-dichloro-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide can be synthesized using various methods. One of the most common methods involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with 4-methylbenzylamine in the presence of a base such as triethylamine. This reaction leads to the formation of 2,5-dichloro-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
2,5-dichloro-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been extensively studied for its potential applications in various fields. One of the main areas of research is its use as a selective COX-2 inhibitor. COX-2 is an enzyme that plays a crucial role in the inflammatory response. Inhibition of COX-2 has been shown to reduce inflammation and pain. 2,5-dichloro-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been found to be a potent COX-2 inhibitor and has shown promising results in preclinical studies.
Another area of research is its potential as an anticancer agent. 2,5-dichloro-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been suggested that 2,5-dichloro-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death.
Propiedades
Nombre del producto |
2,5-dichloro-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C15H15Cl2NO3S |
Peso molecular |
360.3 g/mol |
Nombre IUPAC |
2,5-dichloro-4-methoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C15H15Cl2NO3S/c1-10-3-5-11(6-4-10)9-18-22(19,20)15-8-12(16)14(21-2)7-13(15)17/h3-8,18H,9H2,1-2H3 |
Clave InChI |
RSLYLXCMSFZVEU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl |
SMILES canónico |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-2-(4-Aminophenyl)vinyl]pyridine](/img/structure/B239253.png)
![ethyl 2-[[2-amino-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B239258.png)
![1-[(2,5-diethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B239276.png)










